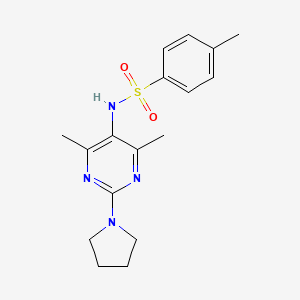

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-12-6-8-15(9-7-12)24(22,23)20-16-13(2)18-17(19-14(16)3)21-10-4-5-11-21/h6-9,20H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUGOJBKFTVAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Structural Characteristics

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 292.39 g/mol. The unique structural features contribute to its interaction with various biological targets.

| Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure providing stability and reactivity |

| Pyrrolidine Moiety | Enhances steric properties and biological interactions |

| Sulfonamide Group | Known for antibacterial and diuretic properties |

The biological activity of this compound is attributed to its ability to interact with specific biological targets through various mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can alter physiological responses.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Antioxidative Properties : Similar compounds have shown antioxidative activity, which could contribute to protective effects against oxidative stress.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antibacterial drug development.

- Anticancer Potential : Some studies suggest that pyrimidine derivatives can exhibit anticancer activity through modulation of cell cycle and apoptosis pathways.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- In Vitro Studies : In vitro assays demonstrated significant antibacterial effects against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections.

- Cancer Cell Lines : Tests on cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis, suggesting its role as a potential anticancer agent.

- Neuroprotection Models : Research involving neurotoxic models indicated that the compound could reduce neuronal damage and improve survival rates of neurons exposed to harmful agents.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

- Sulfonamide Formation : The resulting intermediate is then reacted with p-toluenesulfonamide to yield the final product.

- Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Solubility : The pyrrolidinyl and piperazinyl groups (target compound and 4e) enhance aqueous solubility compared to methylsulfanyl (). However, the thio group in 4e may reduce solubility due to increased hydrophobicity .

- Bioavailability : Fluorine substitution in ’s compound likely improves metabolic stability by blocking oxidation sites, whereas the target compound’s 4-methylbenzenesulfonamide may enhance protein binding via aromatic interactions .

Pharmacological Implications

- ’s 4e: The thio-linked cyclopropanecarboxamide may target heat shock proteins (HSPs), as similar scaffolds are known HSP70 inhibitors .

- ’s Urea Derivative : The urea group is prevalent in kinase inhibitors (e.g., sorafenib), suggesting possible kinase modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.